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Cat. No.: B10818351 Get Quote

For Immediate Release

Wuhan, China – November 7, 2025 – Eupalinolide K, a sesquiterpene lactone isolated from

the traditional Chinese medicinal plant Eupatorium lindleyanum, has garnered significant

interest within the scientific community. This in-depth guide provides a comprehensive overview

of its chemical structure and intricate stereochemistry, offering valuable insights for

researchers, scientists, and professionals in drug development.

Eupalinolide K is classified as a germacrane-type sesquiterpene lactone, a class of natural

products known for their diverse biological activities. Its molecular formula is C₂₀H₂₆O₆, with a

molecular weight of 362.4 g/mol . The structural elucidation of Eupalinolide K was achieved

through extensive spectroscopic analysis, primarily relying on one- and two-dimensional

nuclear magnetic resonance (NMR) spectroscopy, in conjunction with mass spectrometry and

infrared spectroscopy.

Chemical Structure and Spectroscopic Profile
The chemical structure of Eupalinolide K is characterized by a ten-membered carbocyclic ring

fused to a γ-lactone ring. It possesses several functional groups, including a hydroxyl group, an

ester, and an α,β-unsaturated carbonyl system, which are crucial for its biological activity.

The definitive structural assignment was made possible by detailed analysis of its ¹H and ¹³C

NMR spectra. The proton and carbon chemical shifts, along with their coupling constants,

provide a complete picture of the molecule's connectivity.
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Spectroscopic Data
Below is a summary of the ¹H and ¹³C NMR spectroscopic data for Eupalinolide K, acquired in

deuterated chloroform (CDCl₃).
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Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH,
multiplicity, J in Hz)

1 130.2 5.25 (d, 10.0)

2 135.8 5.01 (t, 10.0)

3 43.1 2.45 (m)

4 148.9 -

5 50.1 2.68 (m)

6 78.9 4.88 (d, 9.2)

7 50.8 2.20 (m)

8 79.9 5.08 (dd, 9.2, 4.0)

9 38.9 2.15 (m), 1.95 (m)

10 140.9 -

11 139.8 -

12 170.1 -

13 125.5 6.25 (d, 3.2), 5.60 (d, 3.2)

14 18.9 1.55 (s)

15 16.5 1.68 (s)

1' 166.8 -

2' 128.1 6.05 (q, 1.2)

3' 138.5 -

4' 61.9 4.20 (s)

5' 14.1 1.90 (d, 1.2)

Data compiled from Huo, J., Yang, S. P., Ding, J., & Yue, J. M. (2006). Two New Cytotoxic

Sesquiterpenoids from Eupatorium lindleyanum DC. Journal of Integrative Plant Biology, 48(4),

489–492.
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Stereochemistry
The stereochemistry of Eupalinolide K is a critical aspect of its chemical identity and biological

function. The relative configuration of its multiple chiral centers was determined through

Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space correlations

between protons.

The key NOESY correlations established the relative stereochemistry at positions C-1, C-2, C-

3, C-5, C-6, C-7, and C-8. The SMILES notation for Eupalinolide K, which encapsulates its

stereochemical information, is O=C(/C(C)=C/CO)O--INVALID-LINK--/C(C)=C\1">C@H--

INVALID-LINK--([H])[C@]1([H])OC2=O.

Caption: Key structural components of Eupalinolide K.

Experimental Protocols
Isolation of Eupalinolide K:

The dried, powdered aerial parts of Eupatorium lindleyanum were extracted with 95% ethanol

at room temperature. The resulting extract was concentrated under reduced pressure to yield a

crude residue. This residue was then suspended in water and partitioned successively with

petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which showed

significant cytotoxic activity, was subjected to repeated column chromatography on silica gel,

eluting with a gradient of chloroform and methanol. Final purification was achieved through

preparative thin-layer chromatography (TLC) to afford pure Eupalinolide K.

Spectroscopic Analysis:

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400

spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as the

internal standard. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, were

performed to establish the complete structure and relative stereochemistry.

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) was performed on a VG

AutoSpec-3000 spectrometer to determine the elemental composition.
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Infrared Spectroscopy: IR spectra were recorded on a Perkin-Elmer 577 spectrometer, with

characteristic absorptions reported in cm⁻¹.

The detailed structural and stereochemical data presented herein provide a solid foundation for

further investigation into the medicinal chemistry and pharmacological potential of

Eupalinolide K and its analogues. This information is crucial for the rational design of novel

therapeutic agents based on this promising natural product scaffold.

To cite this document: BenchChem. [Eupalinolide K: A Detailed Examination of its Chemical
Architecture and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818351#eupalinolide-k-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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